molecular formula C7H14BrNO B12224126 2-bromo-N-butylpropanamide

2-bromo-N-butylpropanamide

Cat. No.: B12224126
M. Wt: 208.10 g/mol
InChI Key: BETBSAMQQJPHJV-UHFFFAOYSA-N
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Description

2-Bromo-N-butylpropanamide is an organic compound with the molecular formula C7H14BrNO It is a brominated amide, which means it contains both a bromine atom and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-butylpropanamide can be synthesized through several methods. One common approach involves the bromination of N-butylpropanamide. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-butylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium hydroxide (KOH) in ethanol, heated under reflux.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of N-butylpropanamide derivatives.

    Elimination: Formation of alkenes such as butene.

    Reduction: Formation of N-butylpropylamine.

Scientific Research Applications

2-Bromo-N-butylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-butylpropanamide depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound loses a molecule of hydrogen bromide (HBr) to form an alkene. The reduction of the amide group involves the transfer of electrons from the reducing agent to the carbonyl carbon, converting it to an amine.

Comparison with Similar Compounds

2-Bromo-N-butylpropanamide can be compared with other brominated amides and related compounds:

    2-Bromo-N-(tert-butyl)propanamide: Similar structure but with a tert-butyl group instead of a butyl group.

    2-Bromo-2-methylpropanamide: Contains a methyl group at the 2-position instead of a butyl group.

    N-Butylpropanamide: Lacks the bromine atom, making it less reactive in certain substitution and elimination reactions.

These comparisons highlight the unique reactivity of this compound due to the presence of the bromine atom, which makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H14BrNO

Molecular Weight

208.10 g/mol

IUPAC Name

2-bromo-N-butylpropanamide

InChI

InChI=1S/C7H14BrNO/c1-3-4-5-9-7(10)6(2)8/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

BETBSAMQQJPHJV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(C)Br

Origin of Product

United States

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